Bienvenue dans la boutique en ligne BenchChem!

WJ35435

HDAC6 selective inhibition kinase assay isoform profiling

WJ35435 is the only commercially available single-molecule hybrid covalently merging vorinostat's HDAC inhibition with DACA's topoisomerase I poisoning in one acridine-4-carboxamide scaffold. It delivers 2.4–6.1× greater anti-proliferative potency against PC-3 and DU-145 prostate cancer cells and a 5.5–6.5× cancer-over-benign selectivity window that neither parent compound replicates. HDAC6 inhibition at 2.2 nM (15× more potent than vorinostat) combined with concurrent Topo I–DNA cleavage complex trapping eliminates the need for two separate tool compounds. Procure WJ35435 for dual epigenetic-genotoxic profiling with inherent normal-tissue selectivity.

Molecular Formula C20H21N3O3
Molecular Weight 351.4
CAS No. 1620054-84-3
Cat. No. B611809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWJ35435
CAS1620054-84-3
SynonymsWJ35435;  WJ-35435;  WJ 35435; 
Molecular FormulaC20H21N3O3
Molecular Weight351.4
Structural Identifiers
SMILESO=C(C1=CC=CC2=CC3=CC=CC=C3N=C12)NCCCCCC(NO)=O
InChIInChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)
InChIKeyIQSOIKNMFKWXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WJ35435 (CAS 1620054-84-3): A Quantitative Profile of the Vorinostat-DACA Hybrid Dual HDAC/Topoisomerase I Inhibitor for Procurement Evaluation


WJ35435 is a first-in-class small-molecule hybrid that covalently merges the pharmacophores of the HDAC inhibitor vorinostat (SAHA) and the topoisomerase inhibitor DACA into a single acridine-4-carboxamide scaffold bearing a hexahydroxamic acid linker [1]. The compound was purposefully designed to overcome the limited single-agent clinical activity of vorinostat against solid tumors by incorporating a second anti-topoisomerase I mechanism within one molecular entity [1]. In enzymatic assays, WJ35435 inhibits HDAC1 with an IC₅₀ of 16.6 nM and HDAC6 with an IC₅₀ of 2.2 nM, while simultaneously trapping topoisomerase I–DNA cleavable complexes without engaging topoisomerase IIα or IIβ [1]. This dual on-target engagement translates into quantifiable cellular selectivity, with 5.5- to 6.5-fold greater growth inhibition in hormone-refractory metastatic prostate cancer cells compared to benign prostate epithelium [1].

Why WJ35435 Cannot Be Replaced by a Generic HDAC Inhibitor or Topoisomerase I Agent Alone: The Quantifiable Consequence of Single-Target Insufficiency


Substituting WJ35435 with vorinostat alone forfeits topoisomerase I inhibitory activity, while substituting with DACA or camptothecin alone sacrifices HDAC inhibition; the quantitative impact of this dual-target deficiency is directly measurable. Against PC-3 and DU-145 prostate cancer cells, WJ35435 exhibits 2.4- to 6.1-fold greater anti-proliferative potency than either vorinostat or DACA used individually [1]. Furthermore, the hybrid molecule achieves a cancer-versus-benign selectivity window of 5.5- to 6.5-fold that neither parent compound replicates [1]. Class-level inference from the dual-target cancer therapy field confirms that single-agent HDAC inhibitor activity is frequently insufficient against solid tumors—the very limitation that motivated the design of WJ35435 [1]. Therefore, any procurement decision that treats in-class HDAC inhibitors or topoisomerase I poisons as interchangeable will ignore a documented, multiplicative loss of anti-tumor potency and therapeutic selectivity.

WJ35435 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Vorinostat, DACA, Camptothecin, and Etoposide


HDAC6 Isoform Selectivity Shift: 15-Fold Greater Potency Than Vorinostat (SAHA) at HDAC6

In a direct head-to-head kinase assay comparison, WJ35435 inhibits HDAC6 with an IC₅₀ of 2.2 nM, which is 15-fold more potent than vorinostat (SAHA) at HDAC6 (IC₅₀ = 33.1 nM) [1]. For HDAC1, WJ35435 (IC₅₀ = 16.6 nM) is slightly less potent than vorinostat (IC₅₀ = 12 nM), yielding a pronounced selectivity shift toward HDAC6 inhibition relative to HDAC1 [1]. This differential isoform engagement pattern is not achievable with vorinostat alone.

HDAC6 selective inhibition kinase assay isoform profiling

Cellular Anti-Proliferative Superiority: 2.4- to 6.1-Fold Greater Potency Against Prostate Cancer Cells Compared with Vorinostat and DACA

In a direct head-to-head sulforhodamine B colorimetric assay across human hormone-refractory metastatic prostate cancer (HRMPC) cell lines, WJ35435 demonstrated 2.4- to 6.1-fold greater anti-proliferative potency than vorinostat and DACA against PC-3 and DU-145 cells [1]. Importantly, benign prostate epithelial cells were 5.5- to 6.5-fold less sensitive to WJ35435, establishing a quantifiable therapeutic window that neither parent compound matched [1].

prostate cancer anti-proliferative sulforhodamine B assay

Selective Topoisomerase I Trapping Without Topoisomerase II Engagement: Differentiated from DACA, Camptothecin, and Etoposide

In a topoisomerase-cleavable-complex assay, WJ35435 induced the formation of topoisomerase I–DNA covalent complexes but did not generate cleavable complexes with topoisomerase IIα or IIβ [1]. This is a critical mechanistic distinction: DACA inhibits both topoisomerase I and II; camptothecin is a selective Topo I inhibitor but lacks HDAC activity; etoposide targets Topo II exclusively [1]. WJ35435 uniquely couples selective Topo I trapping with HDAC inhibition in a single molecule [1].

topoisomerase I selectivity DNA cleavable complex mechanism of action

Attenuated DNA Damage Response: Reduced Chk1/Chk2/RPA32 Activation Compared with Camptothecin and Etoposide

In comparative DNA damage response experiments, WJ35435 was markedly less effective than camptothecin (a selective Topo I inhibitor) and etoposide (a Topo II inhibitor) at inducing the phosphorylation and activation of Chk1, Chk2, and RPA32—three critical coordinators of the DNA repair pathway [1]. This suggests that the DNA damage induced by WJ35435 is accompanied by a lower DNA repair capability, a feature not shared by single-mechanism Topo I or Topo II poisons [1].

DNA repair Chk1 phosphorylation DNA damage response

Synergistic Apoptosis with Proteasome Inhibitor MG-132: Combination Index of 0.55

The Chou-Talalay combination index analysis revealed a combination index (CI) of 0.55 when WJ35435 was co-administered with MG-132, a proteasome inhibitor, indicating strong synergistic induction of apoptosis (CI < 1) [1]. This quantitative synergy benchmark enables researchers to rationally design combination regimens that amplify WJ35435's anticancer activity beyond additive effects.

combination synergy apoptosis combination index

In Vivo Anti-Solid Tumor Activity Exceeding SAHA Without Significant Side Effects

Project-level data indicate that WJ35435 demonstrated in-vitro and in-vivo anti-solid tumor activity that exceeded that of SAHA (vorinostat), without significant side effects [1]. This finding represents class-level inference for dual-target hybrids: the combination of HDAC and Topo I inhibition in a single molecule appears to confer enhanced anti-solid-tumor efficacy over the HDAC-only approach that has historically shown limited clinical benefit against solid malignancies [1].

in vivo efficacy xenograft therapeutic index

WJ35435: Evidence-Derived Application Scenarios for Scientific Research and Industrial Procurement


HDAC6-Selective Epigenetic Profiling in Oncology Research

Researchers requiring HDAC6-selective inhibition with 15-fold higher potency than vorinostat (IC₅₀ 2.2 nM vs. 33.1 nM) can deploy WJ35435 as a chemical probe to interrogate the role of HDAC6 in tumor metastasis, cell migration, and protein degradation pathways [1]. The compound's concurrent Topo I inhibitory activity adds a second mechanistic readout in the same experiment, enabling dual-target epigenetic-genotoxic profiling without requiring two separate tool compounds.

Prostate Cancer Xenograft Studies Exploiting a Quantified Cancer-Selective Window

Investigators conducting PC-3 or DU-145 xenograft studies benefit from WJ35435's documented 5.5- to 6.5-fold cancer-over-benign prostate selectivity window [1]. This quantifiable selectivity, combined with 2.4- to 6.1-fold greater potency than vorinostat or DACA, allows lower effective dosing, reduced compound consumption per animal cohort, and a built-in margin against normal tissue toxicity during in vivo efficacy experiments.

Mechanistic Studies on Sustained DNA Damage with Impaired Repair

For cell biology programs investigating the relationship between DNA damage persistence and repair pathway activation, WJ35435 provides a unique tool that generates Topo I-mediated DNA breaks while simultaneously attenuating the Chk1/Chk2/RPA32 DNA repair response—a profile not replicated by camptothecin or etoposide [1]. This enables dissection of whether impaired DNA repair signaling contributes to apoptotic commitment independently of initial lesion burden.

Combination Regimen Design with Proteasome Inhibitors (CI-Based Rationale)

The statistically validated synergy (CI = 0.55) between WJ35435 and MG-132 [1] provides a quantitative starting point for designing proteasome inhibitor–HDAC/Topo I inhibitor combination regimens. Researchers pursuing synergistic multi-agent approaches in hematological or solid tumor models can use this benchmark CI value to compare the effectiveness of other WJ35435-containing combinations, rationalizing procurement for systematic drug interaction screening.

Quote Request

Request a Quote for WJ35435

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.